

Molecular structure and weight of 4-[1-(2-Chlorophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4-[1-(2-Chlorophenyl)ethyl]morpholine

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An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of **4-[1-(2-Chlorophenyl)ethyl]morpholine**

Introduction

4-[1-(2-Chlorophenyl)ethyl]morpholine is a substituted morpholine derivative with potential applications in pharmaceutical and chemical research. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, known for its favorable physicochemical properties and ability to modulate the biological activity of molecules.^{[1][2]} This guide provides a comprehensive overview of the molecular structure, weight, and key analytical characterization techniques for **4-[1-(2-Chlorophenyl)ethyl]morpholine**, tailored for researchers and professionals in drug development.

Molecular Structure and Properties

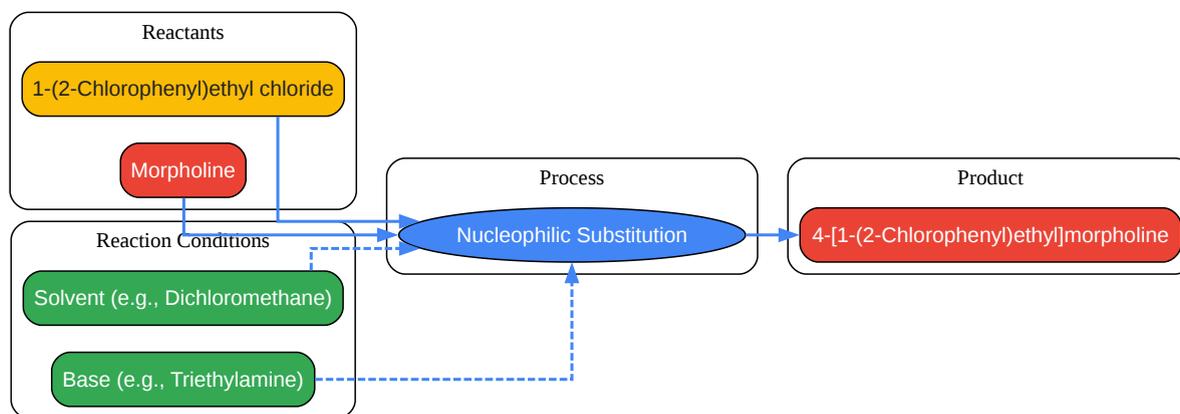
The structural framework of **4-[1-(2-Chlorophenyl)ethyl]morpholine** comprises a central morpholine ring N-substituted with a 1-(2-chlorophenyl)ethyl group. The presence of a chiral center at the ethyl bridge connecting the phenyl and morpholine moieties results in two possible enantiomers.

Key Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ ClNO	[3][4][5]
Molecular Weight	225.72 g/mol	[3][4][5]
IUPAC Name	4-[1-(2-chlorophenyl)ethyl]morpholine	N/A
CAS Number (HCl salt)	74037-67-5	[6]

The hydrochloride salt of this compound has a molecular formula of C₁₂H₁₇Cl₂NO and a molecular weight of 262.18 g/mol .[6]

Structural Diagram



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Caption: General synthesis workflow for **4-[1-(2-Chlorophenyl)ethyl]morpholine**.

Structural Elucidation and Characterization

The precise molecular structure of **4-[1-(2-Chlorophenyl)ethyl]morpholine** is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. [7] For **4-[1-(2-Chlorophenyl)ethyl]morpholine**, both ^1H and ^{13}C NMR spectra provide characteristic signals that correspond to the different chemical environments of the protons and carbon atoms.

^1H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the chlorophenyl group, the methine proton of the ethyl bridge, the methyl protons, and the diastereotopic protons of the morpholine ring. The morpholine protons typically appear as complex multiplets due to their restricted rotation and coupling with each other. [8]

^{13}C NMR Spectroscopy: The carbon NMR spectrum will show unique resonances for each carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, the methyl carbon, and the four carbons of the morpholine ring. The carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms will appear at characteristic downfield shifts. [9]

- Sample Preparation: Dissolve 5-10 mg of **4-[1-(2-Chlorophenyl)ethyl]morpholine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for adequate signal-to-

noise. [10]4. 2D NMR Experiments (Optional but Recommended):

- To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. [7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. [5]For **4-[1-(2-Chlorophenyl)ethyl]morpholine**, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be employed.

The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with a ratio of approximately 3:1 for the ^{35}Cl and ^{37}Cl isotopes). Fragmentation patterns observed in the mass spectrum can provide further structural information.

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the gas chromatograph.
 - The compound will be separated from any impurities on a capillary column (e.g., a 30 m DB-5ms column).
 - A typical temperature program would start at a low temperature (e.g., 100 $^{\circ}\text{C}$), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 $^{\circ}\text{C}$) to ensure elution of the compound.
- MS Detection:
 - As the compound elutes from the GC column, it enters the mass spectrometer.

- Electron ionization (EI) is a common method for generating ions.
- The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide has detailed the molecular structure and weight of **4-[1-(2-Chlorophenyl)ethyl]morpholine**. The combination of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the unambiguous structural elucidation and characterization of this and other related small molecules in a research and drug development setting. The provided protocols offer a standardized approach to obtaining high-quality analytical data essential for regulatory submissions and scientific publications.

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- To cite this document: BenchChem. [Molecular structure and weight of 4-[1-(2-Chlorophenyl)ethyl]morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7537168#molecular-structure-and-weight-of-4-1-2-chlorophenyl-ethyl-morpholine>]

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